molecular formula C17H17FN2O5S B10949815 N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-2-(4-fluorophenyl)acetamide

N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-2-(4-fluorophenyl)acetamide

Cat. No.: B10949815
M. Wt: 380.4 g/mol
InChI Key: IFYGYPZZXIKBMR-UHFFFAOYSA-N
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Description

N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-2-(4-fluorophenyl)acetamide is a complex organic compound with a molecular formula of C17H17FN2O5S . This compound is characterized by the presence of a nitrophenyl group, a fluorophenyl group, and a sulfanyl group attached to a dihydroxypropyl chain. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-2-(4-fluorophenyl)acetamide involves multiple steps. Typically, the process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Nitration: Introduction of the nitro group to the phenyl ring.

    Sulfurization: Addition of the sulfanyl group to the dihydroxypropyl chain.

    Acylation: Formation of the acetamide group by reacting with acetic anhydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. The use of catalysts and solvents is also common to facilitate the reactions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-2-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the nitro group to an amino group.

    Substitution: Halogenation or alkylation of the phenyl rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and various substituted phenyl compounds.

Scientific Research Applications

N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-2-(4-fluorophenyl)acetamide is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-2-(4-fluorophenyl)acetamide is unique due to the presence of both a nitrophenyl and a fluorophenyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H17FN2O5S

Molecular Weight

380.4 g/mol

IUPAC Name

N-[3-(2,3-dihydroxypropylsulfanyl)-5-nitrophenyl]-2-(4-fluorophenyl)acetamide

InChI

InChI=1S/C17H17FN2O5S/c18-12-3-1-11(2-4-12)5-17(23)19-13-6-14(20(24)25)8-16(7-13)26-10-15(22)9-21/h1-4,6-8,15,21-22H,5,9-10H2,(H,19,23)

InChI Key

IFYGYPZZXIKBMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=CC(=CC(=C2)SCC(CO)O)[N+](=O)[O-])F

Origin of Product

United States

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